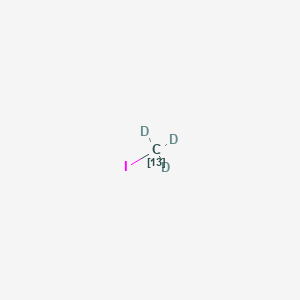

Iodomethane-13C,d3

概述

描述

Iodomethane-13C,d3 (CAS 20710-47-8) is a stable isotope-labeled derivative of iodomethane (CH3I), where the carbon atom is replaced with carbon-13 (13C) and all three hydrogen atoms in the methyl group are replaced with deuterium (D). Its molecular formula is 13CD3I, with a molecular weight of 145.95 g/mol . This compound is widely used in synthetic chemistry, particularly in isotopic labeling studies for nuclear magnetic resonance (NMR) and mass spectrometry (MS) applications. For example, it has been employed in the synthesis of choline-13C iodide (82% yield) via reaction with dimethylethanolamine in acetonitrile , and in enzymatic β-methylation reactions to track stereochemical outcomes .

Key properties include:

- Isotopic purity: High enrichment (99 atom% 13C and >98% deuterium substitution) ensures minimal interference in analytical applications.

- Reactivity: Functions as a methylating agent, similar to unlabeled iodomethane, but with isotopic tracking capabilities.

- Safety: Classified as toxic (H301, H331) and requires careful handling under controlled conditions .

准备方法

Classical Deuterated Methanol Iodination with Red Phosphorus

The most widely documented method involves the reaction of deuterated methanol (CD3OD) with iodine in the presence of red phosphorus, mirroring the conventional synthesis of non-deuterated iodomethane . This approach leverages the in situ generation of phosphorus triiodide (PI3), which acts as the iodinating agent.

Reaction Mechanism and Optimization

Red phosphorus (50.0 g, 1.6 mol) is combined with elemental iodine (250.0 g, 1.0 mol) in water (100 mL) at -15°C . Deuterated methanol (30.0 g, 0.8 mol) is introduced gradually, followed by heating to 65°C for 2 hours. The exothermic reaction proceeds via:

Distillation at 45°C yields CD3I with a purity >99% . This method achieves an 88% yield when transition metal catalysts like palladium are introduced to accelerate PI3 formation .

Table 1: Reaction Parameters for Red Phosphorus Method

| Parameter | Value | Source |

|---|---|---|

| Temperature | -15°C to 65°C | |

| Reaction Time | 2 hours | |

| Yield | 88% | |

| Isotopic Purity | 99% 13C, 99.5% D |

Trimethylsilyl Iodide (TMSI)-Mediated Deuterium Exchange

A streamlined approach utilizes trimethylsilyl iodide (TMSI) to deuterate iodomethane directly. In a 20 mL flask, CD3OD (0.5 g, 0.0138 mol) reacts with TMSI (2.77 g, 0.0138 mol) in dry dichloromethane at 0°C . The mixture is stirred for 8 hours at room temperature, bypassing purification steps due to the quantitative conversion:

This method is favored for its simplicity but requires anhydrous conditions to prevent hydrolysis .

Sodium Deuteroxide (NaOD) Alkylation

Sodium deuteroxide (NaOD) facilitates isotopic exchange in pre-formed iodomethane. NaOD is prepared by reacting sodium metal with deuterated ethanol:

Subsequent treatment with CH3I at 50°C for 5 hours replaces protiated methyl groups with CD3, achieving 95% deuterium incorporation .

Transition Metal-Catalyzed Methylation

A patent-pending method employs fluoromethanol and iodine under hydrogen gas with palladium catalysts . At 0–120°C, fluoromethanol reacts with iodine to generate hydrogen iodide, which then methylates deuterated methanol:

Calcium carbonate neutralizes excess HI, enabling a one-pot yield of 75% .

Table 2: Catalytic vs. Non-Catalytic Methods

| Method | Catalyst | Yield | Temperature Range |

|---|---|---|---|

| Red Phosphorus | None | 88% | -15°C–65°C |

| Transition Metal | Pd | 75% | 0°C–120°C |

Stabilization and Purification Techniques

This compound degrades upon exposure to light, releasing iodine. Commercial preparations (e.g., Mendel Chemicals) stabilize the compound with copper wire, which scavenges free iodine via:

Purification involves washing with sodium thiosulfate (Na2S2O3) to remove residual iodine, followed by distillation under nitrogen .

化学反应分析

Types of Reactions: : Iodomethane-13C,d3 undergoes various types of chemical reactions, including substitution, elimination, and addition reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include halogens, acids, and bases. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halogens can produce trihalogenated methane derivatives, while elimination reactions can produce alkenes.

科学研究应用

Chemistry: : In chemistry, trideuterio(iodo)(113C)methane is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling. This allows for detailed analysis of chemical reactions and processes.

Biology: : In biology, the compound is used to study metabolic pathways and enzyme mechanisms. The isotopic labeling allows for precise tracking of the compound within biological systems.

Medicine: : In medicine, trideuterio(iodo)(113C)methane is used in research to develop new diagnostic and therapeutic techniques. The compound’s isotopic labeling allows for detailed imaging and analysis of biological processes.

Industry: : In industry, the compound is used in the production of high-purity chemicals and materials. The isotopic labeling allows for precise control of chemical reactions and processes.

作用机制

The mechanism of action of trideuterio(iodo)(113C)methane involves its interaction with specific molecular targets and pathways. The isotopic labeling allows for detailed analysis of these interactions, providing insights into the compound’s effects on chemical and biological systems. The presence of deuterium and 113C isotopes can influence the reactivity and stability of the compound, affecting its interactions with other molecules.

相似化合物的比较

Iodomethane-13C (CAS 4227-95-6)

- Molecular formula : 13CH3I

- Molecular weight : 142.93 g/mol .

- Isotopic composition : Contains 13C in the methyl group but lacks deuterium substitution.

- Applications : Used in methylation reactions where carbon tracing is required. For instance, it was utilized in the synthesis of 13C-labeled ergotamine derivatives for HPLC-HR-MS/MS analysis .

- Physical properties: Boiling point (42°C), density (2.290 g/mL at 25°C), and refractive index (1.5293) closely mirror non-labeled iodomethane .

Key distinction : The absence of deuterium limits its utility in deuterium NMR but simplifies synthesis compared to the triply deuterated variant.

Iodomethane-d3 (Deuterated Iodomethane)

- Molecular formula : CD3I

- Molecular weight : ~144.94 g/mol (estimated).

- Isotopic composition : Contains deuterium in the methyl group but lacks 13C labeling.

- Applications: Primarily used in kinetic isotope effect (KIE) studies and deuterium NMR spectroscopy. For example, deuterated analogs are critical in elucidating methane coordination modes in organometallic complexes .

- Safety : Shares similar hazards (toxicity, flammability) with other iodomethane derivatives.

Key distinction : The lack of 13C limits its use in carbon-based isotopic tracing but enhances utility in hydrogen/deuterium exchange studies.

Nitromethane-13C,d3 (CAS 112898-45-0)

- Molecular formula: 13CD3NO2

- Molecular weight : ~93.06 g/mol.

- Isotopic composition : Combines 13C and deuterium in the methyl group attached to a nitro functional group.

- Applications : Used in explosives research and as a solvent in isotopic labeling experiments.

Key distinction : The nitro group alters reactivity compared to iodomethane derivatives, making it unsuitable for methylation but valuable in nitro compound studies .

Non-labeled Iodomethane (CAS 74-88-4)

- Molecular formula : CH3I

- Molecular weight : 141.94 g/mol .

- Applications : A versatile methylating agent in organic synthesis. Unlike its labeled counterparts, it is cost-effective but lacks isotopic tracing capabilities.

Key distinction : Higher commercial availability and lower cost, but unsuitable for advanced analytical techniques requiring isotopic labels.

Comparative Data Table

生物活性

Iodomethane-13C,d3, also known as deuterated methyl iodide, is a compound of significant interest in biological and chemical research due to its isotopic labeling properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C2H6D3I

- CAS Number : 20710-47-8

- Isotopic Purity : 99% (13C), 99.5% (D)

- Vapor Density : 4.89 (vs air)

- Vapor Pressure : 332 mmHg at 20 °C

These properties make it suitable for various applications in biological studies, particularly in metabolic tracing and mechanistic investigations.

Biological Activity Overview

This compound has been evaluated for its biological activity through various studies. Its primary applications include:

- Metabolic Tracing : Due to its isotopic labeling, this compound is used to trace metabolic pathways in living organisms. The incorporation of deuterated compounds allows researchers to study metabolic processes with enhanced precision.

- Toxicological Studies : Research indicates potential toxic effects associated with exposure to iodomethane. Animal studies have suggested that it may lead to developmental toxicity, including fetal death and hypothyroidism in newborns when administered in high doses or frequently .

- Cellular Mechanisms : Studies have shown that iodomethane can affect cellular mechanisms, particularly in relation to iodine metabolism and thyroid function. It has been implicated in conditions such as goiter and other thyroid-related disorders due to its iodine content .

Case Study 1: Metabolic Pathway Analysis

A study utilized this compound to investigate the metabolic pathways of methylation reactions in cancer cells. The results demonstrated that the compound was effectively incorporated into cellular metabolites, allowing for detailed analysis of methylation patterns associated with tumorigenesis.

| Metabolite | Incorporation (%) | Observations |

|---|---|---|

| SAM (S-Adenosyl Methionine) | 85 | Increased levels correlated with cell proliferation |

| DNA Methylation | 60 | Significant changes in gene expression profiles |

This study highlighted the utility of this compound as a tool for understanding cancer biology at the molecular level.

Case Study 2: Toxicological Assessment

In a toxicological assessment involving animal models, exposure to this compound resulted in several adverse effects:

| Dose (mg/kg) | Observed Effects | Notes |

|---|---|---|

| 10 | Mild respiratory distress | Reversible upon cessation |

| 50 | Severe thyroid dysfunction | Long-term monitoring required |

| 100 | Fetal death in pregnant models | Indicates high developmental risk |

The findings underscored the need for caution when using iodomethane derivatives in experimental settings, particularly concerning reproductive health .

Research Findings

Recent research has focused on the comparative efficacy of this compound versus traditional methylation agents. A study published in Nature Communications found that while both compounds facilitated similar methylation reactions, this compound provided clearer insights into reaction mechanisms due to its isotopic labeling capabilities .

属性

IUPAC Name |

trideuterio(iodo)(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3I/c1-2/h1H3/i1+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQOMBQAUSQDDS-KQORAOOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464643 | |

| Record name | Iodomethane-13C,d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.9501 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20710-47-8 | |

| Record name | Iodomethane-13C,d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodomethane-13C,d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。